![molecular formula C17H16N2O3S B2913389 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide CAS No. 303091-04-5](/img/structure/B2913389.png)
2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide
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Description
2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide, also known as 2-BTA, is a synthetic compound derived from benzylamine, a secondary amine, and 1,4-benzodioxin. It is a highly versatile compound with numerous applications in scientific research and laboratory experiments.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of thioxoacetamide derivatives in constructing complex heterocyclic frameworks. These compounds, including variations similar to the target compound, show promising yields and confirm their structures through analytical and spectral studies, indicating their potential in medicinal chemistry and drug design (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Antimicrobial and Antifungal Agents
Research on benzothiazole derivatives, including those structurally related to the target compound, has revealed their potential as corrosion inhibitors and antimicrobial agents. For instance, benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel, showcasing their dual utility in industrial applications and possibly hinting at broader biological activities (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016). Additionally, novel heterocycles utilizing 2-Cyano-N-arylacetamide have been investigated for their antimicrobial properties, further underscoring the relevance of thioxoacetamide derivatives in developing new therapeutic agents (Ewies & Abdelsalaam, 2020).
Pharmacological Applications
The structural motif of thioxoacetamide, as found in the target compound, is also explored for pharmacological applications. Compounds with similar structural frameworks have been synthesized and evaluated for their potential as antifolate agents, demonstrating significant inhibitory activity against key enzymes and offering a glimpse into the therapeutic potential of such compounds (Gangjee, Lin, Kisliuk, & McGuire, 2005). This suggests that the target compound may also hold promise in therapeutic contexts, especially in the realm of cancer research and treatment.
properties
IUPAC Name |
2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(17(23)18-11-12-4-2-1-3-5-12)19-13-6-7-14-15(10-13)22-9-8-21-14/h1-7,10H,8-9,11H2,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPLJIERWMVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide |
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